molecular formula C20H30N2O4 B6124556 ethyl 1-[4-(acetylamino)benzyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate

ethyl 1-[4-(acetylamino)benzyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate

Cat. No. B6124556
M. Wt: 362.5 g/mol
InChI Key: DZBLTIVFYWMKNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-[4-(acetylamino)benzyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate is a chemical compound that belongs to the class of piperidinecarboxylate derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.

Mechanism of Action

The exact mechanism of action of ethyl 1-[4-(acetylamino)benzyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of various neurotransmitters and receptors in the central nervous system, including GABA, glutamate, and serotonin receptors.
Biochemical and Physiological Effects:
Studies have shown that ethyl 1-[4-(acetylamino)benzyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate can significantly reduce pain and inflammation in animal models. It has also been reported to exhibit anticonvulsant, anxiolytic, and antidepressant activities. Furthermore, it has been shown to have a favorable safety profile and low toxicity, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 1-[4-(acetylamino)benzyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate in lab experiments is its potent pharmacological effects, which can be easily measured and quantified. Additionally, it has a favorable safety profile and low toxicity, making it a safe and reliable compound for use in animal studies. However, one of the main limitations is the lack of information regarding its long-term effects and potential side effects, which may limit its use in clinical trials.

Future Directions

There are several potential future directions for the research and development of ethyl 1-[4-(acetylamino)benzyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate. One area of interest is its potential use in the treatment of pain and inflammation-related disorders, such as arthritis and neuropathic pain. Additionally, further studies are needed to investigate its potential use in the treatment of neurological and psychiatric disorders, such as epilepsy, anxiety, and depression. Furthermore, the development of more potent and selective analogs of ethyl 1-[4-(acetylamino)benzyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate may lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of ethyl 1-[4-(acetylamino)benzyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate involves the reaction of piperidine, 4-(acetylamino)benzyl chloride, and ethyl 3-bromo-2-methoxypropanoate in the presence of a base such as potassium carbonate. The reaction mixture is stirred at room temperature for several hours, and the product is obtained by purification through column chromatography.

Scientific Research Applications

Ethyl 1-[4-(acetylamino)benzyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate has been studied extensively for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. Additionally, it has been reported to possess anticonvulsant, anxiolytic, and antidepressant activities, suggesting its potential use in the treatment of neurological and psychiatric disorders.

properties

IUPAC Name

ethyl 1-[(4-acetamidophenyl)methyl]-3-(2-methoxyethyl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O4/c1-4-26-19(24)20(11-13-25-3)10-5-12-22(15-20)14-17-6-8-18(9-7-17)21-16(2)23/h6-9H,4-5,10-15H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBLTIVFYWMKNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)CC2=CC=C(C=C2)NC(=O)C)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-[4-(acetylamino)benzyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate

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